Tert-butyl 6-((methylsulfonyl)oxy)-2-azaspiro[3.3]heptane-2-carboxylate Tert-butyl 6-((methylsulfonyl)oxy)-2-azaspiro[3.3]heptane-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13653765
InChI: InChI=1S/C12H21NO5S/c1-11(2,3)17-10(14)13-7-12(8-13)5-9(6-12)18-19(4,15)16/h9H,5-8H2,1-4H3
SMILES: CC(C)(C)OC(=O)N1CC2(C1)CC(C2)OS(=O)(=O)C
Molecular Formula: C12H21NO5S
Molecular Weight: 291.37 g/mol

Tert-butyl 6-((methylsulfonyl)oxy)-2-azaspiro[3.3]heptane-2-carboxylate

CAS No.:

Cat. No.: VC13653765

Molecular Formula: C12H21NO5S

Molecular Weight: 291.37 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 6-((methylsulfonyl)oxy)-2-azaspiro[3.3]heptane-2-carboxylate -

Specification

Molecular Formula C12H21NO5S
Molecular Weight 291.37 g/mol
IUPAC Name tert-butyl 6-methylsulfonyloxy-2-azaspiro[3.3]heptane-2-carboxylate
Standard InChI InChI=1S/C12H21NO5S/c1-11(2,3)17-10(14)13-7-12(8-13)5-9(6-12)18-19(4,15)16/h9H,5-8H2,1-4H3
Standard InChI Key PVWNPIKNKQATNC-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CC2(C1)CC(C2)OS(=O)(=O)C
Canonical SMILES CC(C)(C)OC(=O)N1CC2(C1)CC(C2)OS(=O)(=O)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

Tert-butyl 6-((methylsulfonyl)oxy)-2-azaspiro[3.3]heptane-2-carboxylate features a 2-azaspiro[3.3]heptane core, where the nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group. The 6-position is substituted with a methylsulfonyloxy (mesyl) group, a superior leaving group that facilitates nucleophilic displacement reactions. The molecular formula is C12H21NO5S, with a molecular weight of 291.36 g/mol .

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number1239320-11-6
Molecular FormulaC12H21NO5S
Molecular Weight291.36 g/mol
Boiling PointNot reported-
SolubilitySoluble in DMF, ethyl acetate

The spirocyclic framework imposes spatial constraints that influence reactivity and binding interactions in biological systems. X-ray crystallography of related azaspiro compounds reveals a rigid bicyclic structure that optimally occupies the S4 subsite of coronavirus 3CL proteases, a feature critical for inhibitory activity .

Synthesis and Reaction Pathways

Preparation from Hydroxy Precursors

The compound is synthesized from tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate via mesylation. Treatment with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine introduces the mesyl group:

Reaction Scheme 1: Mesylation

6-Hydroxy derivative+MsClBase6-Mesyl derivative+HCl\text{6-Hydroxy derivative} + \text{MsCl} \xrightarrow{\text{Base}} \text{6-Mesyl derivative} + \text{HCl}

This step is typically conducted in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C . The mesyl group enhances the leaving group ability, enabling subsequent nucleophilic substitutions.

Azidation for Antiviral Agents

In a seminal application, the mesyl derivative reacts with sodium azide (NaN3) in dimethylformamide (DMF) at 70°C to yield tert-butyl 6-azido-2-azaspiro[3.3]heptane-2-carboxylate, a precursor for protease inhibitors. The reaction employs 15-crown-5 as a phase-transfer catalyst, achieving a 90% yield over two steps :

Reaction Conditions

  • Substrate: 700 mg crude mesylate

  • Reagents: NaN3 (456 mg, 7.02 mmol), 15-crown-5 (50 mg)

  • Solvent: DMF (10 mL)

  • Workup: Partitioning between EtOAc/water, chromatography

The azido product is a key intermediate in synthesizing spirocyclic inhibitors of SARS-CoV-2 3CLpro, with EC50 values in the nanomolar range .

Applications in Drug Discovery

SARS-CoV-2 3CL Protease Inhibition

Spirocyclic inhibitors derived from this mesylate exhibit high potency against SARS-CoV-2. For example, compound 7b (EC50 = 0.027 μM) incorporates an azaspiro[3.5]nonane core generated via azide-alkyne cycloaddition of the azido intermediate . The mesyl group’s displacement by nucleophiles like NaN3 or amines enables rapid diversification of the spirocyclic scaffold.

Table 2: Bioactivity of Selected Derivatives

CompoundTargetEC50 (μM)Safety Index (CC50/EC50)
7bSARS-CoV-2 3CLpro0.0271,250
7cMERS-CoV 3CLpro0.041980

Baeyer-Villiger Oxidations

The mesylate also serves as a precursor to ketone derivatives. Oxidation of tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate with Dess-Martin periodinane yields tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a γ-butyrolactone analog used in enzyme-mediated syntheses .

Reaction Scheme 2: Oxidation

6-Hydroxy derivativeDess-Martin periodinane6-Oxo derivative\text{6-Hydroxy derivative} \xrightarrow{\text{Dess-Martin periodinane}} \text{6-Oxo derivative}

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